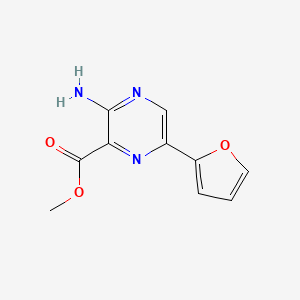
3-Allylindolin-2-one
描述
3-Allylindolin-2-one is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Synthetic Routes and Reaction Conditions:
Allylation of Isatin: One common method for synthesizing 3-allyloxindole involves the allylation of isatin. This reaction typically uses a transition metal catalyst, such as palladium or iridium, under anhydrous and oxygen-free conditions. .
Heck Reaction: Another method involves the Heck reaction, where isatin is reacted with an allyl halide in the presence of a base like potassium carbonate or silver carbonate.
Industrial Production Methods:
- Industrial production of 3-allyloxindole typically involves large-scale application of the above synthetic routes. The choice of catalyst and reaction conditions is optimized for yield and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting 3-allyloxindole to its corresponding indoline derivative.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products:
- Oxindole derivatives, indoline derivatives, halogenated indoles, nitroindoles, sulfonated indoles.
科学研究应用
3-Allylindolin-2-one has a wide range of applications in scientific research:
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, viral infections, and bacterial infections.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-allyloxindole involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Indole: The parent compound, known for its wide range of biological activities.
3-Methylindole: Similar structure but with a methyl group instead of an allyl group.
3-Bromoindole: A halogenated derivative with different reactivity and applications
Uniqueness of 3-Allylindolin-2-one:
- The presence of the allyl group in 3-allyloxindole enhances its reactivity and allows for unique chemical transformations that are not possible with other indole derivatives. This makes it a valuable compound for synthesizing complex molecules and exploring new therapeutic applications .
属性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
3-prop-2-enyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C11H11NO/c1-2-5-9-8-6-3-4-7-10(8)12-11(9)13/h2-4,6-7,9H,1,5H2,(H,12,13) |
InChI 键 |
RWMFCDNIWGAFKJ-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1C2=CC=CC=C2NC1=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl)-7-chloropyrido[3,4-b]pyrazine](/img/structure/B8476941.png)








![[2-(2-Ethyl-4-iodoimidazol-1-yl)ethyl]carbamic acid tert-butyl ester](/img/structure/B8477021.png)

![2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole](/img/structure/B8477030.png)
